molecular formula C20H24ClN3O4S B2766393 N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide CAS No. 1091444-17-5

N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide

Cat. No.: B2766393
CAS No.: 1091444-17-5
M. Wt: 437.94
InChI Key: MEEWWVSNLPCWIO-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide is a complex organic compound that features a sulfonamide group, a pivalamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylenediamine under basic conditions to form the sulfonamide intermediate.

    Coupling with pivaloyl chloride: The sulfonamide intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-bromophenylsulfonamido)ethyl)-4-pivalamidobenzamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-(4-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-20(2,3)19(26)24-16-8-4-14(5-9-16)18(25)22-12-13-23-29(27,28)17-10-6-15(21)7-11-17/h4-11,23H,12-13H2,1-3H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEWWVSNLPCWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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